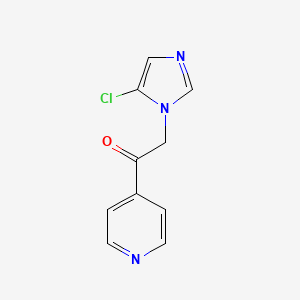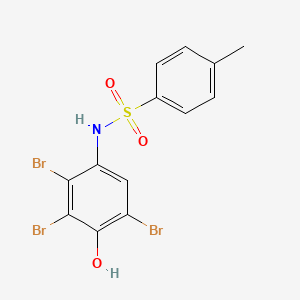
2-(5-chloro-1H-imidazol-1-yl)-1-(4-pyridinyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-chloro-1H-imidazol-1-yl)-1-(4-pyridinyl)ethanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research and medicine. It is a heterocyclic organic compound that contains a pyridine ring and an imidazole ring, making it a useful tool for studying biological systems.
Mecanismo De Acción
The mechanism of action of 2-(5-chloro-1H-imidazol-1-yl)-1-(4-pyridinyl)ethanone is not fully understood. However, it is thought to act by binding to specific receptors or enzymes in the body, altering their activity and leading to physiological effects.
Biochemical and Physiological Effects:
2-(5-chloro-1H-imidazol-1-yl)-1-(4-pyridinyl)ethanone has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the levels of histamine in the brain, leading to increased wakefulness and alertness. It has also been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, leading to increased levels of acetylcholine in the brain and potential benefits for cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(5-chloro-1H-imidazol-1-yl)-1-(4-pyridinyl)ethanone in lab experiments include its ability to selectively target specific enzymes and receptors in the body, making it a useful tool for investigating the role of these targets in various physiological processes. However, its limitations include its potential toxicity and the need for careful handling and storage.
Direcciones Futuras
There are several future directions for research involving 2-(5-chloro-1H-imidazol-1-yl)-1-(4-pyridinyl)ethanone. One potential area of research is the development of new drugs based on its structure, particularly for the treatment of Alzheimer's disease and other cognitive disorders. Additionally, further research is needed to fully understand its mechanism of action and potential side effects, as well as its potential applications in other areas of medicine and biology.
Métodos De Síntesis
The synthesis of 2-(5-chloro-1H-imidazol-1-yl)-1-(4-pyridinyl)ethanone involves the reaction of 2-chloroacetophenone with 1-(4-pyridinyl)ethanone in the presence of sodium hydride and a catalytic amount of copper iodide. The resulting product is then treated with sodium azide and copper sulfate to yield the final compound.
Aplicaciones Científicas De Investigación
2-(5-chloro-1H-imidazol-1-yl)-1-(4-pyridinyl)ethanone has been used in a variety of scientific research applications. It has been shown to inhibit the activity of several enzymes, including acetylcholinesterase and butyrylcholinesterase, making it a potential candidate for the treatment of Alzheimer's disease. Additionally, it has been used in studies investigating the role of histamine in the regulation of sleep and wakefulness.
Propiedades
IUPAC Name |
2-(5-chloroimidazol-1-yl)-1-pyridin-4-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3O/c11-10-5-13-7-14(10)6-9(15)8-1-3-12-4-2-8/h1-5,7H,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLVSTAYIWJBCJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C(=O)CN2C=NC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Chloro-1H-imidazol-1-yl)-1-(4-pyridinyl)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 2-{[(4-methyl-1-piperidinyl)carbonothioyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5973385.png)
![5-[(2-methyl-1H-indol-3-yl)methylene]-3-phenyl-2,4-imidazolidinedione](/img/structure/B5973392.png)
![2-[(4-methyl-1,3-oxazol-5-yl)carbonyl]-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decane](/img/structure/B5973403.png)
![1-methyl-4-[2-(3-methylphenoxy)butanoyl]piperazine](/img/structure/B5973417.png)

![N-[2-(5-fluoro-1H-benzimidazol-2-yl)ethyl]-2-isopropyl-N-methyl-1,3-benzoxazole-5-carboxamide](/img/structure/B5973430.png)
![1-{1-[5-(4-methoxyphenyl)-1,2,4-triazin-3-yl]-3-piperidinyl}-1-propanone](/img/structure/B5973438.png)
![N-(3-fluorophenyl)-2-(2-oxo-7-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl)acetamide](/img/structure/B5973443.png)
![1-(3,4-difluorobenzyl)-3-hydroxy-3-{[(3-methylbenzyl)amino]methyl}-2-piperidinone](/img/structure/B5973444.png)
![3-[3-(3-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-(4-oxo-3,4-dihydro-2-quinazolinyl)acrylonitrile](/img/structure/B5973449.png)
![N-(2-methylphenyl)-2-{[9-(4-methylphenyl)-6-oxo-6,9-dihydro-1H-purin-8-yl]thio}acetamide](/img/structure/B5973453.png)
![N-(3-fluorophenyl)-1-phenyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B5973455.png)
![2-[(2-methylphenyl)thio]-N-[1-(4-pyrimidinyl)ethyl]acetamide](/img/structure/B5973456.png)
